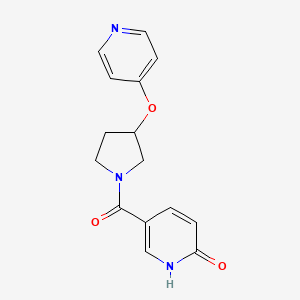![molecular formula C17H23FN2O2 B2418657 N-(4-fluorofenil)-2-metil-1-oxa-4-azaspiro[4.6]undecano-4-carboxamida CAS No. 866156-66-3](/img/structure/B2418657.png)
N-(4-fluorofenil)-2-metil-1-oxa-4-azaspiro[4.6]undecano-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a structural motif often associated with enhanced biological activity and stability.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the spirocyclic intermediate.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
- N-(4-bromophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
- N-(4-methylphenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
Uniqueness
N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more resistant to metabolic degradation and potentially increasing its efficacy in biological systems.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-13-12-20(17(22-13)10-4-2-3-5-11-17)16(21)19-15-8-6-14(18)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHUXEFIYYSUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
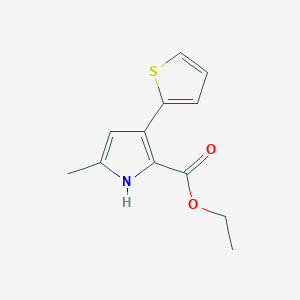
![3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide](/img/structure/B2418576.png)
![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
![(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2418580.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)
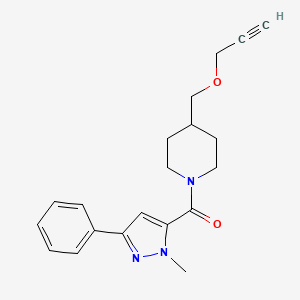
![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
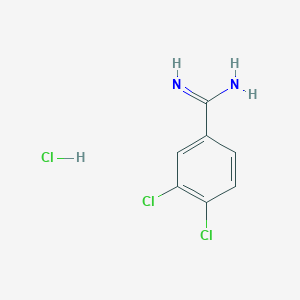
![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)
![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)
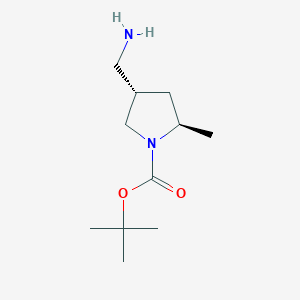
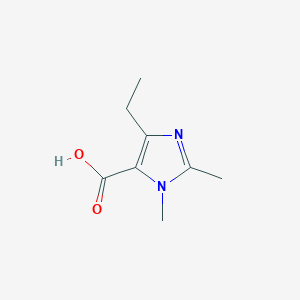
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2418595.png)
